Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, characterized by its bromo and fluoro substituents on the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluoroindole as the starting material.
Bromination: The indole undergoes bromination at the 7-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst such as ferric bromide (FeBr3).
Carboxylation: The brominated indole is then carboxylated at the 2-position using reagents like ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production involves scaling up these reactions, ensuring precise control over reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Ethyl 7-bromo-5-fluoro-1H-indole-2-ol.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, also known as 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity, druglikeness, and water solubility, which can impact its bioavailability, are mentioned .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Scientific Research Applications
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the fluoro substituent.
Ethyl 5-fluoro-1H-indole-2-carboxylate: Lacks the bromo substituent.
Ethyl 7-bromo-5-fluoro-1H-indole-3-carboxylate: Bromo and fluoro substituents at different positions.
Uniqueness: Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is unique due to the specific positioning of its bromo and fluoro substituents, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for developing new drugs and materials.
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Properties
IUPAC Name |
ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJOWOCPLOJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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